molecular formula C19H21BrClN2NaO9 B12511131 Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B12511131
M. Wt: 559.7 g/mol
InChI Key: MNWWXEDVLXNFDD-UHFFFAOYSA-M
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Description

Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a bromine and chlorine substitution, and a carbohydrate derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multiple steps:

    Indole Derivative Preparation: The indole core is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Halogenation: The indole derivative is then subjected to bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms.

    Glycosylation: The halogenated indole is reacted with a protected carbohydrate derivative in the presence of a glycosyl donor and a catalyst to form the glycosidic bond.

    Deprotection and Acetylation: The protecting groups on the carbohydrate moiety are removed, and the compound is acetylated to introduce the acetamido group.

    Final Coupling: The resulting intermediate is coupled with sodium 2-carboxylate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.

    Diagnostics: Potential use in diagnostic assays due to its ability to interact with specific biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism of action of Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The carbohydrate derivative may facilitate binding to specific receptors or cell surface molecules, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
  • Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-dihydroxypropyl)oxane-2-carboxylate

Uniqueness

  • Structural Features : The presence of both bromine and chlorine atoms, along with the specific carbohydrate derivative, makes this compound unique.
  • Reactivity : The combination of functional groups allows for a wide range of chemical reactions, making it versatile in synthetic applications.
  • Biological Activity : The compound’s ability to interact with various biological targets sets it apart from similar compounds, offering unique opportunities for research and development.

Properties

Molecular Formula

C19H21BrClN2NaO9

Molecular Weight

559.7 g/mol

IUPAC Name

sodium;5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1

InChI Key

MNWWXEDVLXNFDD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+]

Origin of Product

United States

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